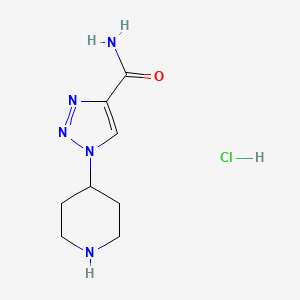
4-Bromomethyl-oxazole hydrobromide
Overview
Description
“4-Bromomethyl-oxazole hydrobromide” is a chemical compound with the molecular formula C4H5Br2NO . It is also known by other names such as “4-(bromomethyl)oxazole hydrobromide”, “4-(Bromomethyl)oxazole HBr”, and "4-(bromomethyl)-1,3-oxazole;hydrobromide" . The molecular weight of this compound is 242.90 g/mol .
Molecular Structure Analysis
The molecular structure of “4-Bromomethyl-oxazole hydrobromide” consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . The InChI string representation of the molecule is InChI=1S/C4H4BrNO.BrH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H . The canonical SMILES representation is C1=C(N=CO1)CBr.Br .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromomethyl-oxazole hydrobromide” include a molecular weight of 242.90 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The exact mass is 242.87174 g/mol, and the monoisotopic mass is 240.87379 g/mol . The topological polar surface area is 26 Ų, and the heavy atom count is 8 .
Scientific Research Applications
Drug Discovery and Development
4-Bromomethyl-oxazole hydrobromide: is a valuable intermediate in medicinal chemistry. Its oxazole ring is a common structural motif in many drugs due to its ability to bind to a variety of biological targets . This compound can be used to synthesize new chemical entities with potential therapeutic applications, such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents .
Organic Synthesis
In organic chemistry, 4-Bromomethyl-oxazole hydrobromide serves as a versatile building block. It’s used to construct complex molecules through various synthetic strategies, including transition-metal-free synthesis, which is significant due to the toxicity and cost of some metal-catalyzed reactions .
Biological Activity Studies
Oxazole derivatives, including those derived from 4-Bromomethyl-oxazole hydrobromide , exhibit a wide range of biological activities. Researchers utilize this compound to create derivatives that are then tested for antimicrobial, anticancer, and other pharmacological properties .
Catalysis Research
This compound is also instrumental in the development of new catalytic systems, such as magnetic nanocatalysts. These catalysts are used for synthesizing oxazole derivatives and can be easily separated from the reaction mixture, making the process more efficient and eco-friendly .
Future Directions
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . Oxazole nucleus is heterocyclic five-membered ring that seemed to be investigated in the advancement of novel compounds which shows favorable biological activities . This review presents a logical attempt toward the researches and advancement of chemistry and oxazole derivatives’ biological action . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
4-(bromomethyl)-1,3-oxazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO.BrH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNPBVVRMHYMLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-oxazole hydrobromide | |
CAS RN |
1427195-15-0 | |
| Record name | Oxazole, 4-(bromomethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




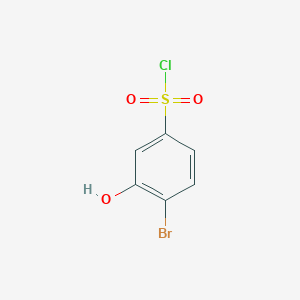
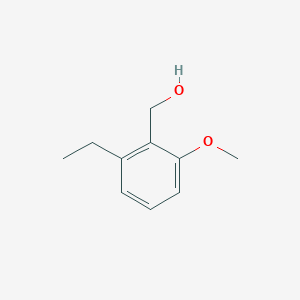
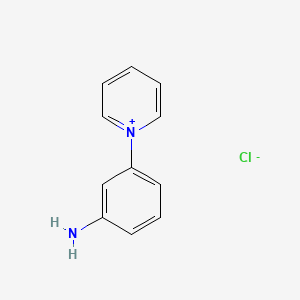

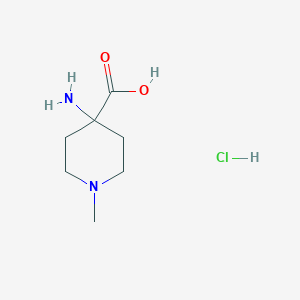
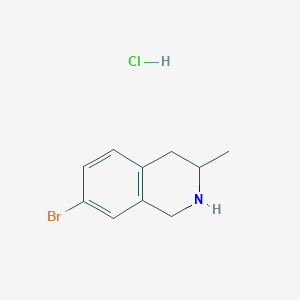
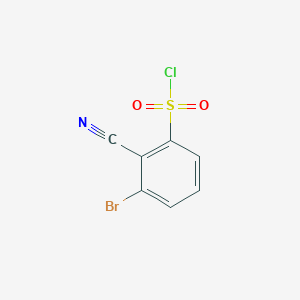
![3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B1380888.png)
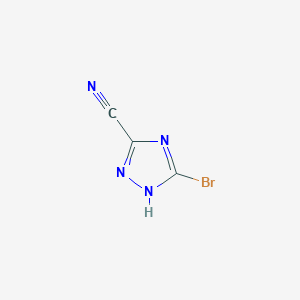
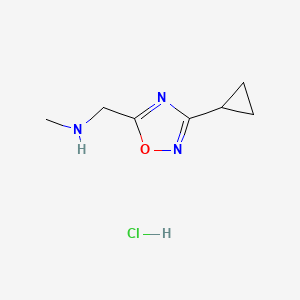

![3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1380894.png)
